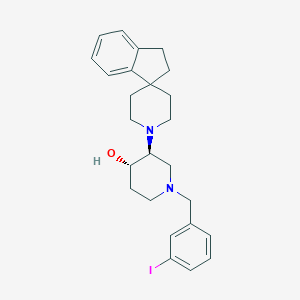
3-Ipppds-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ipppds-indene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound possesses unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Ipppds-indene is not fully understood. However, it has been reported to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Ipppds-indene has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. It has also been reported to have a positive effect on insulin sensitivity. Furthermore, it has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Ipppds-indene is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Ipppds-indene. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of analogs of 3-Ipppds-indene with improved solubility and potency could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of 3-Ipppds-indene involves the reaction of indene with 3-isopropylphenylboronic acid in the presence of a palladium catalyst. This method has been reported to yield high purity 3-Ipppds-indene with good yields.
Aplicaciones Científicas De Investigación
3-Ipppds-indene has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. Furthermore, it has been reported to have a positive effect on insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes.
Propiedades
Número CAS |
158628-56-9 |
|---|---|
Nombre del producto |
3-Ipppds-indene |
Fórmula molecular |
C25H31IN2O |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H31IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-7,16,23-24,29H,8-15,17-18H2/t23-,24-/m0/s1 |
Clave InChI |
SKMFMSUPYCIHLQ-ZEQRLZLVSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
SMILES canónico |
C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
Sinónimos |
1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) dihydrochloride, (trans-(+-))-isomer 3-IPPPDS-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



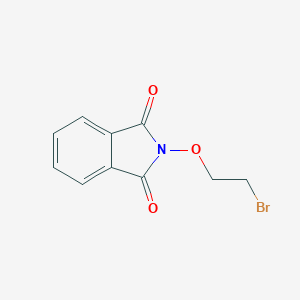
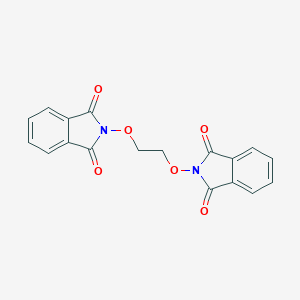
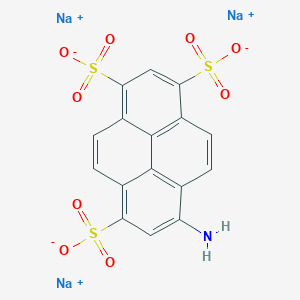
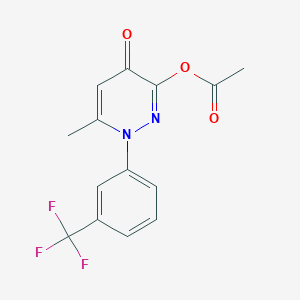
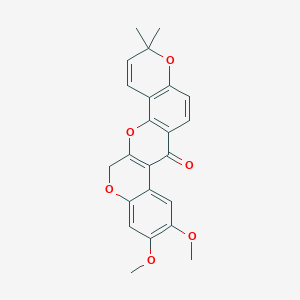
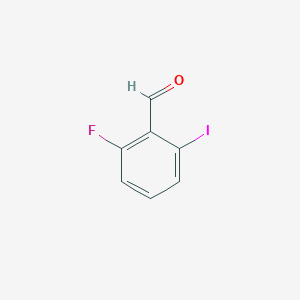
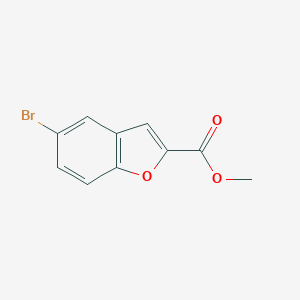
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
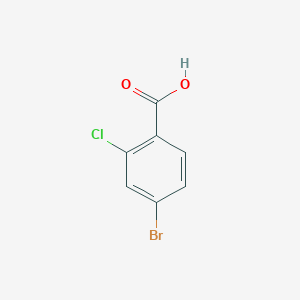

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
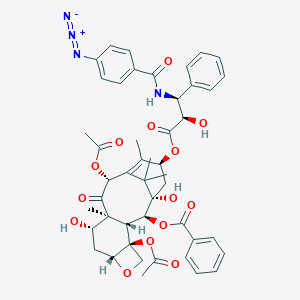
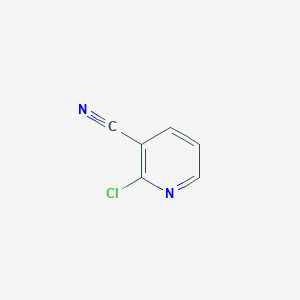
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)